molecular formula C21H20N4O3S B3543324 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B3543324
M. Wt: 408.5 g/mol
InChI Key: QUZQLFQASXMBPS-UHFFFAOYSA-N
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Description

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one features a pyrazol-3-one core with distinct substituents:

  • Position 4: A (Z)-configured ethylidene group substituted with a 3,5-dimethoxyphenylamino moiety, introducing hydrogen-bonding capacity and steric bulk.
  • Position 5: A methyl group, enhancing lipophilicity.

This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the benzothiazole and dimethoxyphenyl groups may modulate binding affinity.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-(3,5-dimethoxyphenyl)-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-12(22-14-9-15(27-3)11-16(10-14)28-4)19-13(2)24-25(20(19)26)21-23-17-7-5-6-8-18(17)29-21/h5-11,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZQLFQASXMBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=CC(=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions The process begins with the formation of the benzothiazole ring, followed by the construction of the pyrazolone core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound’s interactions with biomolecules are studied to understand its potential as a biochemical probe or therapeutic agent.

Medicine

The compound’s potential medicinal properties are investigated for developing new drugs, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs and Key Variations

The following analogs share structural motifs with the target compound, differing in core heterocycles, substituents, or functional groups:

Compound ID Core Structure Substituents at Key Positions Biological Activity/Properties Reference
Target Pyrazol-3-one - 2 : Benzothiazolyl
- 4 : 3,5-Dimethoxyphenylamino-ethylidene
- 5 : Methyl
Not explicitly reported (potential for antitumor/antimicrobial) -
Analog 1 Pyrazol-3-one - 2 : 4-Fluorophenyl
- 4 : Triazolylmethylphenylamino-ethylidene
- 5 : Methyl
Likely enhanced lipophilicity (fluorophenyl) and hydrogen bonding (triazole)
Analog 2 Thiazol-4(5H)-one - 2 : Substituted phenylamino
- 5 : Substituted benzylidene
Antibacterial/antioxidant activity (mild to moderate)
Analog 3 Pyrazoline (dihydro-pyrazole) - 1 : Benzothiazolyl
- 5 : 4-Methoxyphenyl
Antitumor, antidepressant activities
Analog 4 Pyrazol-3-one - 4 : Thiomethylphenyl-methylene Modified solubility (thiomethyl) and electronic effects

Impact of Structural Differences

Core Heterocycle: Pyrazol-3-one (target, Analogs 1, 4): Enhances electrophilicity at the carbonyl group, facilitating interactions with nucleophilic residues in biological targets. Pyrazoline (Analog 3): Partial saturation of the pyrazole ring reduces aromaticity, affecting π-π interactions .

Substituent Effects: Benzothiazolyl vs. Fluorophenyl (Target vs. 3,5-Dimethoxyphenylamino vs. Triazolylmethylphenylamino (Target vs. Analog 1): The dimethoxy group provides electron-donating effects and hydrogen-bond acceptors, while the triazole introduces additional hydrogen-bonding sites and rigidity . Thiomethyl vs. Methyl (Analog 4 vs. Target): Thiomethyl increases polarizability and may enhance antioxidant activity via radical scavenging .

Thiazol-4(5H)-one derivatives (Analog 2) exhibit mild antibacterial activity, suggesting the pyrazol-3-one/thiazole core could be optimized for microbial targets .

Biological Activity

Basic Information

  • IUPAC Name: (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • Molecular Formula: C15H16N4O2S
  • Molar Mass: 316.38 g/mol

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In a study published in the Oriental Journal of Chemistry, various derivatives of benzothiazole were synthesized and tested for their antibacterial activity against several strains of bacteria. The results demonstrated that compounds similar to (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one showed promising activity against both Gram-positive and Gram-negative bacteria .

Antiinflammatory Effects

In vitro studies have also suggested that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Anticancer Properties

The compound has been investigated for its anticancer effects. A study highlighted its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the modulation of Bcl-2 family proteins, leading to increased cell death in tumor cells .

Neuroprotective Effects

Recent studies have suggested that (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one may have neuroprotective effects. In animal models of neurodegenerative diseases, it demonstrated a reduction in oxidative stress markers and improved cognitive function indicators .

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at SCS College of Pharmacy evaluated the antibacterial efficacy of several benzothiazole derivatives. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity compared to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on anti-inflammatory mechanisms, the compound was administered to LPS-stimulated macrophages. Results showed a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential as an anti-inflammatory agent in treating inflammatory diseases .

Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialMIC: 32 µg/mL
Anti-inflammatoryDecreased TNF-α
AnticancerInduces apoptosis
NeuroprotectiveReduced oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

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